molecular formula C7H5ClN2O3 B2656520 4-Chloro-2-nitrobenzamide CAS No. 41994-91-6

4-Chloro-2-nitrobenzamide

Cat. No. B2656520
CAS RN: 41994-91-6
M. Wt: 200.58
InChI Key: DPCCEABSUFIEKX-UHFFFAOYSA-N
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Description

“4-Chloro-2-nitrobenzamide” is a chemical compound with the molecular formula C7H5ClN2O3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .


Synthesis Analysis

The synthesis of benzamides, including derivatives like “4-Chloro-2-nitrobenzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-nitrobenzamide” consists of a benzene ring attached to a carboxamide functional group. The benzene ring is substituted with a chlorine atom and a nitro group .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-Chloro-2-nitrobenzamide serves as a valuable intermediate in organic synthesis. Researchers utilize it to create more complex molecules, including pharmaceuticals. Its amide functional group is crucial for drug development, as many existing drugs contain amide moieties. For instance, amides are present in medications like atorvastatin (cholesterol-lowering), lisinopril (angiotensin-converting enzyme inhibitor), and valsartan (angiotensin-II receptor blocker) .

Nonlinear Optical Materials

This compound has been investigated for its nonlinear optical properties. Researchers grow single crystals of 4-chloro-2-nitrobenzamide to explore their potential applications in optical devices. Understanding its crystal structure and properties aids in designing efficient nonlinear optical materials .

Solid Acid Catalysis

A green and efficient pathway for benzamide derivative synthesis involves direct condensation of benzoic acids and amines using a solid acid catalyst. 4-Chloro-2-nitrobenzamide immobilized on diatomite earth (diatomite earth@IL/ZrCl4) acts as an effective reusable catalyst. This method offers advantages such as low reaction times, eco-friendliness, and use of ultrasonic irradiation .

Chemical Industry Applications

Benzamides find use in the pharmaceutical, paper, and plastic industries. As an intermediate product in therapeutic agent synthesis, 4-chloro-2-nitrobenzamide contributes to drug development. Additionally, it has applications in other industrial sectors, including rubber and agriculture .

Ionization and Mass Spectrometry

The compound’s canonical structure suggests that it can yield stable ions during mass spectrometry. Understanding its fragmentation patterns aids in identifying related compounds .

Biological Activity and Drug Design

Exploring the biological activity of 4-chloro-2-nitrobenzamide derivatives is essential. Researchers investigate their potential as antiplatelet agents or other therapeutic targets. Insights gained from studying these derivatives contribute to drug design and optimization .

properties

IUPAC Name

4-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCCEABSUFIEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrobenzamide

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